2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide
Description
2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide is a benzamide derivative characterized by an ethyl-substituted amide group at the N-position, an amino group at the 2-position, and a 4-methylpiperazine moiety at the 5-position of the benzamide core. The 4-methylpiperazine group is a common pharmacophore in kinase inhibitors and neurotransmitter receptor ligands, implying possible relevance in oncology or CNS drug development .
Properties
IUPAC Name |
2-amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-16-14(19)12-10-11(4-5-13(12)15)18-8-6-17(2)7-9-18/h4-5,10H,3,6-9,15H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUDPBAFREZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Incorporation of the Methylpiperazine Moiety: The methylpiperazine moiety can be attached through a nucleophilic substitution reaction using 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, halides, and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Comparison
Physicochemical and Pharmacological Insights
- Conversely, the nitro and chloro groups in CAS 928712-10-1 reduce solubility but may enhance binding to hydrophobic pockets .
- Electronic Effects: The amino group at the 2-position in the target compound provides electron-donating properties, contrasting with the electron-withdrawing chloro and nitro groups in CAS 30198-81-3 and 928712-10-1, which could alter interactions with enzymatic active sites .
- Target Selectivity : The 4-methylpiperazine moiety, common to all compounds, is associated with kinase inhibition (e.g., imatinib analogs) and serotonin receptor modulation. However, the imidazopyrazine extension in PDB:DZ6 suggests a specialized role in disrupting protein-protein interactions .
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